molecular formula C8H4F3NS2 B13653835 5-((Trifluoromethyl)thio)benzo[d]thiazole

5-((Trifluoromethyl)thio)benzo[d]thiazole

Cat. No.: B13653835
M. Wt: 235.3 g/mol
InChI Key: ZNEXREFQRBBFGM-UHFFFAOYSA-N
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Description

5-((Trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzo[d]thiazole with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-((Trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

5-((Trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
  • 2-(Trifluoromethylthio)benzothiazole
  • 4-(Trifluoromethyl)benzo[d]thiazole

Uniqueness

5-((Trifluoromethyl)thio)benzo[d]thiazole stands out due to its unique trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4F3NS2

Molecular Weight

235.3 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H

InChI Key

ZNEXREFQRBBFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=CS2

Origin of Product

United States

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